![molecular formula C18H19NO6S B2610300 N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396887-81-2](/img/structure/B2610300.png)
N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of drugs that are widely used in medicine due to their antibacterial and antimicrobial properties . The compound also contains a chroman-4-one moiety, which is a significant structural entity in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chroman-4-one ring system and a sulfonamide functional group . These functional groups could potentially confer a range of biological activities to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Applications De Recherche Scientifique
Enzyme Inhibitory Potential
Research has demonstrated the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, aimed at investigating their enzyme inhibitory potential. Studies have shown these compounds exhibit substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), with in vitro and in silico studies confirming their potential as enzyme inhibitors (Abbasi et al., 2019).
Antibacterial Potential
Another avenue of research has focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds have been synthesized and evaluated for their therapeutic potential against various Gram-negative and Gram-positive bacterial strains, demonstrating potent antibacterial activities (Abbasi et al., 2016).
Pharmacological Evaluation
Further studies have synthesized N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, exploring their pharmacological activities. The compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase but demonstrated promising activity against the lipoxygenase enzyme, suggesting their potential in treating inflammatory conditions (Irshad, 2018).
Molecular Docking and Computational Studies
Computational quantum chemical studies on derivatives of this compound, including pharmacokinetic and biological activity analyses, have been conducted to understand their interaction with biological targets. These studies have helped in elucidating the molecular basis of the compounds' activities and their potential drug-likeness (Gaurav & Krishna, 2021).
Microbial Strategy to Eliminate Antibiotics
Research has also identified unique microbial degradation pathways for sulfonamide antibiotics, revealing mechanisms like ipso-hydroxylation followed by fragmentation. This novel microbial strategy to eliminate sulfonamide antibiotics highlights the environmental persistence and potential resistance issues associated with sulfonamides (Ricken et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-18(7-8-23-15-4-2-1-3-14(15)18)12-19-26(21,22)13-5-6-16-17(11-13)25-10-9-24-16/h1-6,11,19-20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWUALKKZXZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)
![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)
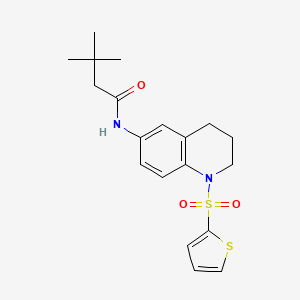
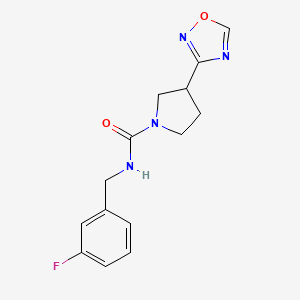
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
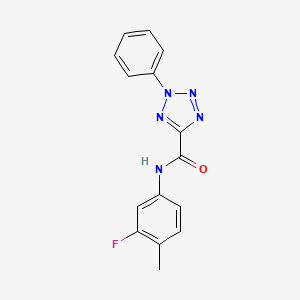
![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
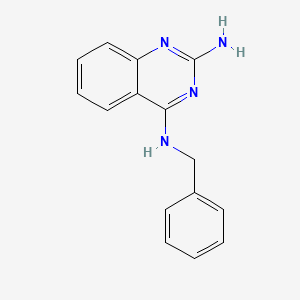
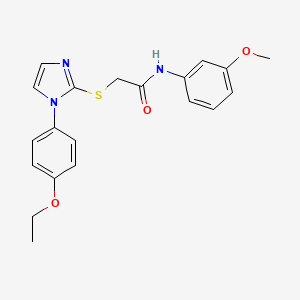
![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)
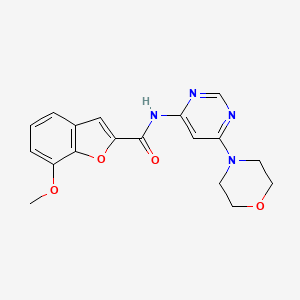
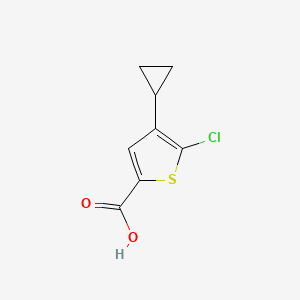
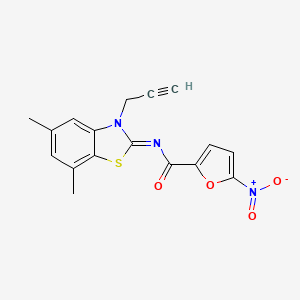
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)